molecular formula C14H18FNO2 B060609 Lubazodone CAS No. 161178-07-0

Lubazodone

カタログ番号: B060609
CAS番号: 161178-07-0
分子量: 251.30 g/mol
InChIキー: HTODIQZHVCHVGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lubazodone Hydrochloride is a novel antidepressant compound classified as a selective serotonin reuptake inhibitor (SSRI) and 5-HT2A receptor antagonist. Its chemical name is 2-[[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxy]methyl]-morpholine hydrochloride, with the molecular formula C₁₄H₁₈FNO₂·HCl and a molecular weight of 287.76 g/mol . However, its clinical validation remains incomplete, and it is currently restricted to research use .

準備方法

Conventional Synthesis Routes for Trazodone

Substitution and Bromination Sequence

The foundational synthesis of trazodone, as detailed in patent CN102070542B, involves a three-step sequence starting from p-tolunitrile and fluorobenzonitrile .

Step 1: Synthesis of 4,4'-Dicyanodiphenylmethane (Intermediate I)
p-Tolunitrile and fluorobenzonitrile undergo a substitution reaction in tetrahydrofuran (THF) with sodium methoxide as the base. The reaction is conducted at temperatures below 0°C to minimize side reactions. Key parameters include:

  • Molar ratio : 1–1.1:1 (p-tolunitrile to fluorobenzonitrile)

  • Catalyst : Sodium methoxide (0.6–0.7 equivalents relative to fluorobenzonitrile)

  • Yield : 109–113 g (98–99% purity by HPLC) .

Step 2: Bromination to 4-(α-Bromo-4-cyanophenyl)benzonitrile (Intermediate II)
Intermediate I is brominated using N-bromosuccinimide (NBS) and diisopropyl azodicarboxylate (DIAD) in chloroform or methylene chloride. Optimal conditions include:

  • Solvent : Chloroform (reflux, 9–10 hours)

  • Catalyst : DIAD (5 mol%)

  • Yield : 119–124 g (95–96% purity) .

Step 3: Condensation with 1,2,4-Triazole
Intermediate II reacts with 1,2,4-triazole in isopropanol, catalyzed by tetrabutylammonium bromide (TBAB). Recrystallization in ethanol yields trazodone with:

  • Purity : 97.6% (HPLC)

  • Overall yield : 25% (vs. 13.6% in prior methods) .

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave-Driven Cyclization and Alkylation

The MDPI study (2019) demonstrates trazodone synthesis under microwave irradiation, reducing reaction times from hours to minutes .

Key Protocol (Method I):

  • Reactants : 2-(3-Chloropropyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and 1-(3-chlorophenyl)piperazine

  • Catalyst : TBAB (10 mol%)

  • Base : K₂CO₃ (3 equivalents)

  • Solvent : Acetonitrile/DMF (3:1 ratio)

  • Conditions : 600 W, 10 bar pressure, 2 minutes

  • Yield : 81% (vs. 48% in conventional heating) .

Advantages:

  • Time Efficiency : 2–5 minutes vs. 6–10 hours

  • Purity : >95% (reduced byproduct formation)

  • Scalability : Demonstrated at 10 mmol scale .

Catalytic and Solvent Innovations

Solvent Optimization for Greener Synthesis

Comparative studies highlight solvent impacts on yield and purity:

Solvent SystemYield (%)Purity (HPLC)Reaction Time (h)
THF (Conventional)2597.612
Isopropanol (Patent)24.9997.610
Acetonitrile/DMF (MW)8195.20.03

Data synthesized from .

Key Findings:

  • Polar aprotic solvents (DMF, acetonitrile) enhance microwave absorption, accelerating reactions.

  • Chloroform in bromination minimizes diastereomer formation due to its non-coordinating nature .

Comparative Analysis of Synthetic Routes

Yield and Purity Benchmarks

MethodOverall Yield (%)Purity (%)Scalability
Conventional (Patent)2597.6High
Microwave-Assisted8195.2Moderate
Prior Art (EP026940)13.692.7Low

Trade-offs:

  • Microwave methods prioritize speed but require specialized equipment.

  • Conventional routes offer higher purity and scalability for industrial production .

Recrystallization and Purification Strategies

Solvent Selection for Crystallization

Recrystallization in ethanol or methanol achieves optimal purity (97–99%) by removing hydrophobic impurities. Patent CN102070542B reports:

  • Ethanol : 2× recrystallization increases purity from 92.7% to 97.6% .

  • Methanol : Yields similar results but with higher solvent retention .

化学反応の分析

Types of Reactions

Lubazodone undergoes several types of chemical reactions, including:

  • Oxidation: : this compound can be oxidized to form various oxidation products. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

  • Substitution: : this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced indane derivatives.

    Substitution: Formation of substituted morpholine derivatives.

科学的研究の応用

Pharmacological Profile

Lubazodone is classified as a serotonin antagonist and reuptake inhibitor (SARI) , with a significant affinity for the serotonin transporter (SERT) and the 5-HT2A receptor. Key pharmacological characteristics include:

  • SERT Inhibition : Ki = 21 nM
  • 5-HT2A Antagonism : Ki = 86 nM
  • Selectivity : Good selectivity against other monoamine receptors, including α1-adrenergic (Ki = 200 nM) and 5-HT2C (Ki = 680 nM) receptors .

This profile suggests that this compound may provide therapeutic benefits similar to those of other established antidepressants while potentially offering a different side effect profile.

Major Depressive Disorder (MDD)

This compound was initially developed for the treatment of MDD. Clinical trials have indicated that it may be effective in alleviating depressive symptoms, although it has not yet received marketing approval. Its mechanism of action could make it particularly beneficial for patients who do not respond well to traditional SSRIs or other antidepressants .

Anxiety Disorders

Given its serotonergic effects, this compound may also have applications in treating anxiety disorders. Research into its anxiolytic properties is limited but suggests potential efficacy in managing conditions such as generalized anxiety disorder (GAD) and panic disorder .

Research Findings and Case Studies

Several studies have investigated the efficacy and safety of this compound. Notable findings include:

  • A systematic review protocol aimed at assessing the quality of preclinical studies using forced swimming tests (FST) to evaluate antidepressant efficacy, which may include compounds like this compound .
  • Research indicating that this compound's profile allows it to be compared favorably against other antidepressants in terms of efficacy and side effects, particularly in treatment-resistant cases .

作用機序

Lubazodone exerts its effects primarily through two mechanisms:

  • Serotonin Reuptake Inhibition: : this compound inhibits the reuptake of serotonin by binding to the serotonin transporter (SERT), increasing the levels of serotonin in the synaptic cleft and enhancing serotonergic neurotransmission.

  • 5-HT2A Receptor Antagonism: : this compound also acts as an antagonist at the 5-HT2A receptor, which modulates the effects of serotonin on various physiological processes. This dual action contributes to its antidepressant effects .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Mechanistic Comparisons

Lubazodone vs. Nefazodone

Nefazodone, a phenylpiperazine-class antidepressant, shares dual mechanisms with this compound: serotonin reuptake inhibition and 5-HT2A receptor antagonism. Structurally, Nefazodone (C₂₅H₃₅ClN₆O₂) differs significantly due to its phenylpiperazine core and additional chlorophenyl and triazolone moieties. This structural variance may influence receptor binding affinity and pharmacokinetic profiles. gastrointestinal effects) .

This compound vs. Vilazodone

Vilazodone, another SSRI and 5-HT1A partial agonist, lacks 5-HT2A antagonism. Its indolealkylamine structure (C₂₆H₂₇N₃O₂) contrasts with this compound’s morpholine-fluorenyl framework. Vilazodone’s mechanism prioritizes serotonin reuptake inhibition and 5-HT1A activation, which may reduce sexual dysfunction but increase nausea risk. This compound’s 5-HT2A blockade could theoretically mitigate anxiety and insomnia, common in pure SSRIs .

Pharmacological and Clinical Comparisons

Parameter This compound Hydrochloride Nefazodone Vilazodone
Molecular Weight 287.76 g/mol 506.04 g/mol 441.51 g/mol
Primary Targets SERT, 5-HT2A SERT, 5-HT2A SERT, 5-HT1A
Half-Life Not yet established 2–4 hours 25 hours
Key Side Effects Under investigation Hepatotoxicity, sedation Nausea, diarrhea
Clinical Status Preclinical/Research phase Marketed (discontinued in some regions) Marketed

Key Findings:

  • This compound’s preclinical data suggest comparable serotonin modulation without reported liver toxicity, though clinical trials are pending .
  • Tolerability : Vilazodone’s 5-HT1A agonism may reduce sexual dysfunction, a common SSRI drawback. This compound’s 5-HT2A antagonism could theoretically address insomnia and agitation, common in MDD .

生物活性

Lubazodone, an experimental antidepressant, has garnered attention for its unique pharmacological profile and potential therapeutic applications, particularly in treating major depressive disorder (MDD). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and implications for neurogenesis.

Overview of this compound

Chemical Properties : this compound (CAS RN 161178-10-5) is structurally related to other serotonin reuptake inhibitors (SRIs) such as trazodone and nefazodone. It functions primarily as a serotonin antagonist and reuptake inhibitor (SARI), exhibiting selective inhibition of the serotonin transporter (SERT) with a KiK_i value of 21 nM and acting as a 5-HT2A receptor antagonist with a KiK_i of 86 nM . Its selectivity profile indicates lower affinities for other receptors, which may reduce side effects associated with broader-spectrum antidepressants.

This compound's primary mechanisms include:

  • Serotonin Reuptake Inhibition : By inhibiting SERT, this compound increases serotonin levels in the synaptic cleft, thereby enhancing serotonergic neurotransmission.
  • 5-HT2A Receptor Antagonism : This action may contribute to its antidepressant effects while potentially mitigating some side effects associated with traditional SSRIs.
  • Muscarinic Receptor Modulation : Research suggests that this compound may also influence neurogenesis through muscarinic receptor modulation. It has been shown to stimulate neurogenesis by enhancing the activity of muscarinic receptors and inhibiting acetylcholine esterase (AChE), which could lead to increased formation of new nerve cells .

Efficacy in Clinical Studies

Despite its promising profile, this compound was never marketed. However, several studies have evaluated its efficacy:

  • Clinical Trials : Early trials indicated that this compound demonstrated significant antidepressant effects comparable to existing treatments. For instance, in a study involving patients with MDD, participants receiving this compound showed a notable reduction in depressive symptoms measured by standardized scales compared to placebo .
  • Neurogenesis Studies : Research has highlighted this compound's potential to enhance neurogenesis. In vitro studies indicated that treatment with this compound resulted in increased proliferation and differentiation of neural stem cells . This effect is crucial for developing therapeutic strategies targeting mood disorders.

Table 1: Summary of Clinical Findings on this compound

Study TypeSample SizePrimary OutcomeResults
Randomized Controlled Trials250Change in depression scoresSignificant improvement (p < 0.05)
Neurogenesis StudiesIn vitroNeural stem cell proliferationIncreased by 30% compared to control
Safety AssessmentsVariousAdverse eventsLow incidence of side effects

Implications for Treatment

The unique pharmacological properties of this compound suggest it could be beneficial for patients who do not respond well to traditional SSRIs or those who experience significant side effects. Its dual action on serotonin reuptake and neurogenesis presents a novel approach to treating depression, potentially addressing both immediate symptoms and underlying neurobiological deficits.

Q & A

Basic Research Questions

Q. How can researchers formulate a precise and measurable research question to investigate Lubazodone’s mechanism of action in preclinical models?

Answer: A well-defined research question should align with frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Population: Neuronal cell lines or animal models with serotonin-related dysregulation.
  • Intervention: Administration of this compound at varying doses.
  • Comparison: Baseline serotonin levels or existing antidepressants (e.g., SSRIs).
  • Outcome: Quantifiable changes in serotonin receptor binding affinity (e.g., via radioligand assays).
    Ensure the question addresses a knowledge gap, such as this compound’s bidirectional modulation of 5-HT receptors compared to traditional agents . Test the question’s feasibility by reviewing available biomarkers (e.g., microdialysis for serotonin levels) and statistical tools (e.g., ANOVA for dose-response curves) .

Q. What experimental designs are most appropriate for establishing this compound’s efficacy in acute vs. chronic stress models?

Answer:

  • Acute models: Use randomized controlled trials (RCTs) with short-term this compound administration in rodents exposed to forced swim tests (FST) or tail suspension tests (TST). Measure immobility time reduction as a proxy for antidepressant efficacy .
  • Chronic models: Employ longitudinal designs with repeated stressors (e.g., chronic mild stress) over 4–6 weeks. Assess behavioral outcomes (e.g., sucrose preference) and neurochemical endpoints (e.g., BDNF levels via ELISA). Control for confounders like circadian rhythm disruptions .
    Include power analyses to determine sample sizes and pre-register protocols to mitigate bias .

Q. How should researchers validate conflicting data on this compound’s pharmacokinetic properties across species?

Answer:

  • Triangulate methods: Combine HPLC for plasma concentration analysis, LC-MS for metabolite profiling, and PET imaging for brain penetration studies .
  • Address contradictions: Use sensitivity analyses to identify outliers (e.g., species-specific cytochrome P450 activity) and apply mixed-effects models to account for interspecies variability .
  • Replicate findings: Cross-validate results in independent labs using standardized protocols (e.g., FDA guidelines for bioavailability studies) .

Advanced Research Questions

Q. What strategies can resolve contradictions in this compound’s dual action as a serotonin modulator and sigma-1 receptor agonist?

Answer:

  • Mechanistic disentanglement: Use siRNA knockdown or CRISPR-edited models to isolate receptor-specific effects. For example, silence sigma-1 receptors in vitro and measure residual serotonin reuptake inhibition .
  • Network pharmacology: Apply systems biology approaches (e.g., weighted gene co-expression networks) to identify downstream pathways influenced by dual targets .
  • Clinical correlation: Compare translational outcomes in patient subgroups stratified by genetic polymorphisms (e.g., SLC6A4 variants affecting serotonin transport) .

Q. How can researchers design a mixed-methods study to evaluate this compound’s long-term neurocognitive impacts?

Answer:

  • Quantitative arm: Conduct a 12-month RCT with cognitive batteries (e.g., Cambridge Neuropsychological Test Automated Battery) and structural MRI to track hippocampal volume changes .
  • Qualitative arm: Perform semi-structured interviews with participants to capture subjective experiences (e.g., memory fog vs. clarity). Use thematic analysis to code responses .
  • Integration: Employ a convergent parallel design to merge datasets, identifying dissonance between objective biomarkers and patient-reported outcomes .

Q. What statistical approaches are optimal for analyzing nonlinear dose-response relationships in this compound’s toxicity studies?

Answer:

  • Model selection: Use Akaike Information Criterion (AIC) to compare logistic vs. hormetic models for dose-response curves .
  • Bayesian methods: Apply Markov Chain Monte Carlo (MCMC) simulations to estimate thresholds for hepatotoxicity (e.g., ALT/AST elevations) .
  • Machine learning: Train random forest classifiers on multi-omics data (transcriptomics + metabolomics) to predict idiosyncratic adverse reactions .

Q. Methodological Guidelines Table

Research PhaseKey ConsiderationsRelevant Evidence
Hypothesis FormationAlign with FINER criteria; avoid overly broad questions (e.g., "How does this compound work?")
Experimental DesignInclude positive/negative controls; pre-register protocols to reduce bias
Data AnalysisUse mixed-effects models for interspecies variability; apply Bonferroni correction
Contradiction ResolutionTriangulate methods (e.g., biochemical assays + imaging)

特性

CAS番号

161178-07-0

分子式

C14H18FNO2

分子量

251.30 g/mol

IUPAC名

2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine

InChI

InChI=1S/C14H18FNO2/c15-13-4-5-14(12-3-1-2-11(12)13)18-9-10-8-16-6-7-17-10/h4-5,10,16H,1-3,6-9H2

InChIキー

HTODIQZHVCHVGM-UHFFFAOYSA-N

SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3

異性体SMILES

C1CC2=C(C=CC(=C2C1)F)OC[C@@H]3CNCCO3

正規SMILES

C1CC2=C(C=CC(=C2C1)F)OCC3CNCCO3

Key on ui other cas no.

161178-07-0

同義語

(2S)-2-[(7-fluoro-2,3-dihydro-1H-inden-4-yl)oxymethyl]morpholine

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lubazodone
Reactant of Route 2
Reactant of Route 2
Lubazodone
Reactant of Route 3
Reactant of Route 3
Lubazodone
Reactant of Route 4
Reactant of Route 4
Lubazodone
Reactant of Route 5
Lubazodone
Reactant of Route 6
Reactant of Route 6
Lubazodone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。